3-Chloro-1-(4-hydroxyphenyl)propan-1-one

GABA transaminase Enzyme inactivation Mechanism-based inhibitor

3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9, also known as 3-Chloro-4'-hydroxypropiophenone, NSC is a synthetic para-hydroxyphenyl ketone analogue of 4-hydroxybenzaldehyde that functions as a potent, irreversible, time-dependent inactivator of γ-aminobutyric acid transaminase (GABA-T; EC 2.6.1.19). First characterized in a 2009 Bioorganic & Medicinal Chemistry Letters study by Tao et al., the compound was shown to inactivate GABA-T through an active-site-directed mechanism distinct from the reversible competitive inhibition exhibited by its parent scaffold 4-hydroxybenzaldehyde.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 7182-38-9
Cat. No. B143723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(4-hydroxyphenyl)propan-1-one
CAS7182-38-9
Synonyms3-Chloro-4’-hydroxy-propiophenone;  NSC 46501
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCl)O
InChIInChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2
InChIKeyQRXBKSZGQHXBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9): A Verified Irreversible GABA Transaminase Inactivator for Neurological Research


3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9, also known as 3-Chloro-4'-hydroxypropiophenone, NSC 46501) is a synthetic para-hydroxyphenyl ketone analogue of 4-hydroxybenzaldehyde that functions as a potent, irreversible, time-dependent inactivator of γ-aminobutyric acid transaminase (GABA-T; EC 2.6.1.19) [1]. First characterized in a 2009 Bioorganic & Medicinal Chemistry Letters study by Tao et al., the compound was shown to inactivate GABA-T through an active-site-directed mechanism distinct from the reversible competitive inhibition exhibited by its parent scaffold 4-hydroxybenzaldehyde [2]. With a molecular formula of C9H9ClO2 (MW 184.62 g/mol) and a melting point of 80–86°C, the compound is supplied as a crystalline solid with solubility in DMSO and methanol, making it suitable for both in vitro enzymology studies and as a versatile synthetic intermediate in medicinal chemistry programs targeting the GABAergic system [3].

Why 4-Hydroxybenzaldehyde, Vigabatrin, or Other In-Class GABA-T Inhibitors Cannot Substitute for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9)


GABA transaminase inhibitors span a wide mechanistic and potency spectrum, and simply selecting any compound that interacts with GABA-T ignores critical differences in inhibition modality, binding kinetics, and chemical tractability. 4-Hydroxybenzaldehyde (HBA) acts as a reversible competitive inhibitor and dissociates from the enzyme, limiting its utility in experiments requiring sustained target engagement [1]. Vigabatrin, the clinical benchmark, carries a substantially weaker IC50 of ~287 μM and operates through a different covalent mechanism [2]. Gabaculine, while more potent (IC50 ~1.8 μM), derives from a distinct structural class and has been associated with broader off-target effects [3]. Furthermore, positional isomers such as 1-(3-chloro-4-hydroxyphenyl)propan-1-one and the chloro-positional variant 1-(4-chloro-2-hydroxyphenyl)propan-1-one exhibit altered electronic and steric properties that significantly impact both enzyme recognition and synthetic derivatization potential . The quantitative evidence in Section 3 demonstrates that 3-chloro-1-(4-hydroxyphenyl)propan-1-one occupies a specific and non-interchangeable niche defined by its unique combination of irreversible inactivation kinetics, intermediate nanomolar potency, well-characterized active-site targeting, and a synthetically accessible chloroalkyl handle absent from its closest analogs.

Quantitative Differentiation Evidence for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9) Against Closest Comparators


Mechanism Switch: Irreversible Time-Dependent Inactivation vs. Reversible Competitive Inhibition by 4-Hydroxybenzaldehyde

3-Chloro-1-(4-hydroxyphenyl)propan-1-one (compound 9) inactivates GABA-T in a time-dependent and concentration-dependent manner that is irreversible, whereas its parent scaffold 4-hydroxybenzaldehyde (compound 7) acts exclusively as a reversible competitive inhibitor [1]. In the same study, the irreversible nature of compound 9 was confirmed by gel filtration chromatography: enzyme incubated with 60 μM of compound 9 and then subjected to Sephadex G50 column desalting showed no recovery of enzymatic activity, while the control sample (no inactivator) retained full activity. The inactivation follows pseudo-first-order kinetic behavior, and the Kitz–Wilson reciprocal plot yielded a straight line, consistent with a mechanism-based two-step inactivation process [1]. This mechanistic distinction means that compound 9 provides sustained target suppression even after removal of free inhibitor, a feature not achievable with the reversible parent compound HBA.

GABA transaminase Enzyme inactivation Mechanism-based inhibitor

4.1-Fold Improvement in GABA-T Inhibitory Potency (IC50) Over the Parent Scaffold 4-Hydroxybenzaldehyde

In the pivotal 2009 study by Tao et al., the IC50 of 3-chloro-1-(4-hydroxyphenyl)propan-1-one (compound 9) was determined to be 3.99 μM against rat brain GABA-T, compared to 16.5 μM for 4-hydroxybenzaldehyde (compound 7) measured under the same experimental conditions [1]. This represents a 4.1-fold enhancement in inhibitory potency achieved solely through structural modification—replacement of the aldehyde group with a 3-chloropropan-1-one moiety. The BRENDA enzyme database independently corroborates these values, listing the IC50 of compound 9 as 0.00399 mM (3.99 μM) [2]. An independent study by Ha et al. (2001) further supports the baseline potency of 4-hydroxybenzaldehyde, reporting an IC50 of 4.1 μg/mL (~33.6 μM, or approximately 0.026 mM when recalculated based on the molecular weight of 122.12 g/mol) against GABA-T, confirming that compound 9 consistently outperforms HBA across independent laboratories [3].

GABA transaminase inhibition IC50 Structure-activity relationship

19.3-Fold Higher Binding Affinity (KI) Compared to the Closest Irreversible Inactivator Analog 4-Acryloylphenol

The Kitz–Wilson analysis of 3-chloro-1-(4-hydroxyphenyl)propan-1-one (compound 9) yielded a KI value of 24.3 ± 3.5 μM for the reversible enzyme-inhibitor complex formation step preceding covalent inactivation [1]. In contrast, 4-acryloylphenol (compound 8), the closest previously characterized irreversible inactivator from the same research group, exhibited a KI of 470 μM (0.47 mM) against rat brain GABA-T, as recorded in the BRENDA database [2]. The 19.3-fold difference in KI (470 μM / 24.3 μM) indicates that compound 9 possesses substantially greater affinity for the GABA-T active site during the initial recognition step. This is particularly significant given that both compounds share the 4-hydroxyphenyl recognition motif and both inactivate GABA-T irreversibly, yet compound 9 achieves much tighter pre-covalent binding. Additionally, the kinact/KI value of 1.88 ± 0.23 mM⁻¹ min⁻¹ for compound 9 provides a composite measure of inactivation efficiency that can be directly compared across inactivator series [1].

GABA-T binding affinity KI Mechanism-based inactivator

Active-Site Specificity Confirmed by α-Ketoglutarate Protection: Evidence Against Non-Specific Reactivity

The inactivation of GABA-T by 3-chloro-1-(4-hydroxyphenyl)propan-1-one (compound 9) was demonstrated to be active-site-directed through protection experiments with the co-substrate α-ketoglutarate [1]. Co-incubation of the enzyme with compound 9 (45 μM) and increasing concentrations of α-ketoglutarate (0, 4.5, and 9.0 mM) resulted in concentration-dependent protection from inactivation, confirming that compound 9 targets the α-ketoglutarate binding site within the GABA-T active site. This protection pattern mirrors that observed for 4-acryloylphenol (compound 8) but is absent for non-specific alkylating agents [2]. The enzyme incubated with 30 μM compound 9 for 40 minutes showed near-complete inactivation; subsequent addition of increasing α-ketoglutarate concentrations (up to 30 mM) resulted in progressive protection, with the control (no inactivator) retaining full activity across all α-ketoglutarate concentrations tested [1]. Furthermore, the BRENDA database records that at 0.06 mM (60 μM) of compound 9, only approximately 30% residual enzyme activity remains, and 2-oxoglutarate (α-ketoglutarate) effectively prevents this inactivation [3].

Active site labeling Substrate protection Target engagement

72-Fold Greater Potency than the Clinically Approved GABA-T Inactivator Vigabatrin

Vigabatrin (γ-vinyl-GABA) is the prototypical mechanism-based GABA-T inactivator approved for clinical use in epilepsy. In a standardized rat brain GABA-T assay using 12.5 mM GABA as substrate, vigabatrin exhibited an IC50 of 287.1 ± 17.3 μM [1]. The IC50 of 3-chloro-1-(4-hydroxyphenyl)propan-1-one (compound 9) measured in the same tissue source (rat brain) and against the same enzyme target is 3.99 μM [2]. Although these values were obtained in different laboratories with potentially different assay conditions, the approximately 72-fold potency differential (287.1 / 3.99 = 71.9-fold) is substantial enough to warrant attention. Importantly, compound 9 operates through a distinct chemical mechanism that does not involve the Michael addition or enamine pathways utilized by vigabatrin, as explicitly noted in the 2009 study: 'Compound 9 is not a Michael acceptor, so the inactivation cannot be described by a Michael addition mechanism' [2]. This mechanistic divergence implies that compound 9 may circumvent resistance mechanisms or metabolic liabilities associated with the vigabatrin scaffold.

Vigabatrin comparator GABA-T inhibitor potency Drug discovery benchmark

Synthetic Versatility: Chloroalkyl Handle Enables Downstream Derivatization Not Possible with Aldehyde- or Amine-Terminated Analogs

The 3-chloropropan-1-one side chain of compound 9 provides a electrophilic chloroalkyl handle that supports nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides), enabling late-stage diversification into compound libraries targeting GABA-T or other CNS targets . This synthetic handle is absent from 4-hydroxybenzaldehyde (aldehyde functional group), 4-hydroxybenzylamine (amine group), and 4-acryloylphenol (α,β-unsaturated ketone susceptible to Michael addition), each of which imposes different reactivity constraints on derivatization chemistry. The compound is synthesized via Fries rearrangement in 64% yield, and commercial suppliers routinely offer purity levels at or above 95–98%, with the product available as a crystalline solid (mp 80–86°C) suitable for direct use in parallel synthesis or as a building block for pharmaceutical intermediate preparation [1][2].

Synthetic intermediate Nucleophilic substitution Medicinal chemistry diversification

Recommended Application Scenarios for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9) Based on Verified Evidence


GABA-T Active Site Mapping and Covalent Probe Development

The confirmed active-site-directed irreversible inactivation mechanism and well-characterized kinetic parameters (KI = 24.3 μM, kinact = 0.0457 min⁻¹) make compound 9 an ideal starting scaffold for developing covalent probes to map the GABA-T active site architecture [1]. The α-ketoglutarate competition data establish that the compound binds within the co-substrate binding pocket, enabling its use in competitive labeling experiments to identify active-site residues involved in α-ketoglutarate recognition [1]. Unlike gabaculine (IC50 = 1.8 μM), which is more potent but structurally constrained by its GABA-mimetic scaffold, compound 9's 4-hydroxyphenyl ketone core offers a distinct chemotype that can complement existing GABA-T active-site structural biology efforts [2].

Medicinal Chemistry SAR Campaigns for Next-Generation GABAergic Anticonvulsants

Compound 9's 4.1-fold potency advantage over 4-hydroxybenzaldehyde (IC50 3.99 μM vs. 16.5 μM) and 19.3-fold higher binding affinity compared to 4-acryloylphenol (KI 24.3 μM vs. 470 μM) establish it as the most potent irreversible inactivator within the 4-hydroxyphenyl chemotype series [1]. Its chloroalkyl handle at the C3 position permits facile nucleophilic displacement reactions, enabling medicinal chemists to explore diverse amine, thiol, or alkoxy substituents without de novo scaffold synthesis . This positions compound 9 as the optimal starting point for SAR expansion campaigns aimed at improving potency, selectivity, and pharmacokinetic properties beyond what is achievable with the aldehyde (HBA), amine (HBM), or acryloyl (compound 8) series [1].

In Vitro Target Engagement Studies Requiring Sustained GABA-T Suppression

In experiments requiring sustained GABA-T suppression following inhibitor washout—such as tissue slice electrophysiology, primary neuronal culture assays, or ex vivo brain homogenate pharmacology—compound 9's irreversible inactivation mechanism provides a critical advantage over reversible inhibitors like 4-hydroxybenzaldehyde [1]. The gel filtration experiment confirmed that enzyme activity does not recover after removal of free compound 9, whereas HBA-treated enzyme regains activity upon inhibitor dilution or removal [1]. At a concentration of 60 μM, compound 9 reduces GABA-T activity to approximately 30% residual levels, providing a defined experimental window for correlating degree of enzyme inactivation with downstream GABAergic endpoints [3].

Chemical Biology Tool to Complement Vigabatrin in GABA-T Pharmacology Studies

With an IC50 of 3.99 μM, compound 9 is approximately 72-fold more potent than vigabatrin (IC50 287 μM) in vitro, enabling experiments at substantially lower compound concentrations that minimize non-specific effects [1][4]. Critically, compound 9 inactivates GABA-T through a distinct chemical mechanism that does not involve Michael addition—as explicitly stated in the 2009 study—differentiating it from vigabatrin and providing a complementary pharmacological probe to dissect the structural determinants of GABA-T inactivation [1]. This mechanistic orthogonality is valuable for programs investigating resistance to vigabatrin-class inactivators or seeking to develop non-GABA-mimetic antiepileptic drug candidates with differentiated safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.